Cupric chlorate

Description

Overview of Cuprate(II) Coordination Chemistry

The term "cuprate" can refer to a class of compounds containing copper in an anion. wikipedia.org In the context of coordination chemistry, copper(II) complexes are a major area of study. Copper(II) (Cu²⁺) ions readily form coordination compounds with a wide variety of ligands, which are molecules or ions that donate a pair of electrons to the central metal ion. Oxygen and nitrogen-donor ligands are the most common in Cu(II) coordination chemistry. tandfonline.com

The geometry of these complexes can vary, but six-coordinate, tetragonally-bipyramidal structures are very common, followed by five-coordinate square-pyramidal arrangements. tandfonline.com In many polymeric Cu(II) compounds, the apical positions of the coordination sphere are often occupied by oxygen-donor ligands. tandfonline.com A key characteristic of these structures is that the bond length between the copper ion and the equatorial ligands is generally shorter than the bond to the apical ligands. tandfonline.com This structural flexibility allows for the creation of a vast array of compounds with tailored properties. For instance, the reaction of copper(II) nitrate (B79036) with specific organic ligands can result in two-dimensional coordination networks with distinct copper coordination environments. nih.gov The study of these coordination compounds is crucial for developing new materials, from catalysts to microporous frameworks for selective gas adsorption. nih.govtib-chemicals.com

Significance of the Chlorate (B79027) Anion in Energetic Systems

The chlorate anion (ClO₃⁻) is a powerful oxidizing agent, a property that makes it a key component in many energetic systems. wikipedia.org As the conjugate base of chloric acid, the chlorine atom exists in a +5 oxidation state. wikipedia.orgnih.gov Chlorates are known to form highly deflagrable mixtures with a wide range of combustible materials, including organic compounds, powdered metals, sulfur, and sulfides. wikipedia.orgnih.gov This reactivity means that such mixtures can be readily ignited by friction or heat. noaa.gov

Historically, this property led to the widespread use of chlorates in pyrotechnics. wikipedia.org However, their inherent instability has led to a decline in their use in many applications, with the more stable perchlorates (ClO₄⁻) often being favored. wikipedia.org Despite this, the chlorate anion remains significant in research. When combined with strong acids, metal chlorates can liberate explosive chlorine dioxide gas. nih.govnoaa.gov The energetic potential of chlorates is also harnessed in other areas; for example, sodium chlorate is used in conjunction with hydrochloric acid to regenerate cupric chloride etching solutions by oxidizing the resulting cuprous chloride. google.com This oxidizing power is central to the anion's role in explosives and propellants, where it can rapidly release energy upon decomposition. echemi.com

Historical Context and Modern Research Revival in Cupric Chlorate Chemistry

The history of this compound is linked to its use as a coloring agent in pyrotechnics. In 1843, François-Marie Chertier utilized tetraamminecopper(II) chlorate (TACC) to produce blue flames. wikipedia.org However, the pure compound's high hygroscopicity (tendency to absorb moisture from the air) and the sensitivity of early formulations presented significant challenges. wikipedia.orgat.ua For many years, these drawbacks, coupled with the general move towards more stable perchlorates, left this compound and its derivatives relatively underexplored. wikipedia.orgat.ua

In recent years, there has been a significant revival of interest in this compound, driven by the search for new, environmentally friendlier energetic materials for advanced ignition and initiation systems. at.ua Modern research has focused on overcoming the compound's inherent instability and hygroscopicity by forming coordination complexes. at.ua By complexing this compound with various nitrogen-rich ligands, such as those based on triazole and tetrazole derivatives, researchers have been able to synthesize new energetic materials that are more stable and safer to handle. at.ua These new complexes have shown excellent potential as primary explosives, with some demonstrating the ability to effectively initiate secondary explosives like PETN (Pentaerythritol tetranitrate). at.ua This "renaissance" is based on a strategy of stabilizing the energetic chlorate anion within a coordination compound, allowing its properties to be tuned for specific applications, such as laser ignition systems. at.ua

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | Cu(ClO₃)₂ | drugfuture.com |

| Molecular Weight | 230.45 g/mol | drugfuture.comnih.gov |

| Appearance | Blue to green, deliquescent crystals | drugfuture.comnih.gov |

| Density | 2.26 g/cm³ | wikipedia.orgechemi.com |

| Melting Point | 65 °C (hexahydrate); Decomposes at ~100 °C | drugfuture.comechemi.com |

| Solubility in Water | Highly soluble | wikipedia.org |

| Hexahydrate: 164.4 g/100 mL at 18 °C | wikipedia.org | |

| UN Number | 2721 | echemi.com |

| Hazard Class | 5.1 (Oxidizer) |

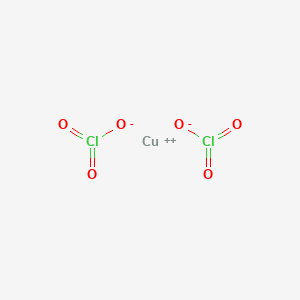

Structure

2D Structure

Properties

CAS No. |

14721-21-2 |

|---|---|

Molecular Formula |

Cl2CuO6 |

Molecular Weight |

230.45 g/mol |

IUPAC Name |

copper;dichlorate |

InChI |

InChI=1S/2ClHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

InChI Key |

IJCCOEGCVILSMZ-UHFFFAOYSA-L |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

Canonical SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

Other CAS No. |

14721-21-2 26506-47-8 |

physical_description |

Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals. |

Origin of Product |

United States |

Synthetic Methodologies for Cupric Chlorate and Its Coordination Compounds

Direct Synthesis Routes for Cupric Chlorate (B79027)

Direct synthesis focuses on the production of cupric chlorate salt, which typically exists in a hydrated form, such as Cu(ClO₃)₂·4H₂O. researchgate.net This salt serves as the primary precursor for the synthesis of more complex coordination compounds.

Metathesis Reactions (e.g., from Copper(II) Sulfate (B86663) and Barium Chlorate)

The most common and well-documented method for preparing this compound is through a metathesis, or double decomposition, reaction. mdpi.commdpi.com This process involves combining aqueous solutions of copper(II) sulfate (CuSO₄) and barium chlorate (Ba(ClO₃)₂). researchgate.netmdpi.com

The driving force for this reaction is the significant difference in solubility between the products. Barium sulfate (BaSO₄) is highly insoluble in water and precipitates out of the solution as a solid. mdpi.com This precipitation effectively removes the barium and sulfate ions, leaving the desired this compound in the aqueous phase. mdpi.com

The general reaction is as follows: CuSO₄(aq) + Ba(ClO₃)₂(aq) → Cu(ClO₃)₂(aq) + BaSO₄(s)↓

After the reaction, the solid barium sulfate is removed by filtration. The resulting filtrate, a solution of this compound, can then be subjected to cooling and evaporation, typically under a vacuum, to crystallize the blue, hydrated this compound salt. researchgate.net

| Reactant 1 | Reactant 2 | Product (Aqueous) | Precipitate |

| Copper(II) Sulfate (CuSO₄) | Barium Chlorate (Ba(ClO₃)₂) | Copper(II) Chlorate (Cu(ClO₃)₂) | Barium Sulfate (BaSO₄) |

In-situ Formation Techniques

In-situ formation refers to the generation of a chemical species directly within a reaction mixture, where it is then immediately used for a subsequent reaction step. For this compound, this technique is essentially an application of the metathesis reaction described previously. mdpi.comrsc.org

Due to the highly hygroscopic nature of solid this compound, preparing and isolating it can be challenging. mdpi.com To circumvent this, researchers often prepare a fresh solution of this compound in-situ from copper(II) sulfate and barium chlorate and use the resulting solution directly without isolating the salt. mdpi.comrsc.org After filtering off the barium sulfate precipitate, the this compound solution, often in an alcoholic solvent like methanol (B129727) or ethanol, is immediately combined with a solution of the desired ligand to form a coordination complex. mdpi.com This approach is efficient and avoids the difficulties associated with handling the pure, hygroscopic salt. mdpi.com

Synthesis of this compound Coordination Polymers and Complexes

The synthesis of coordination compounds involves reacting the this compound precursor with various organic ligands. These ligands coordinate to the copper(II) metal center, leading to the formation of discrete molecules (complexes) or extended networks (polymers). The choice of ligand and synthetic conditions can be used to tune the properties of the final material. researchgate.net

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a widely used technique for growing crystalline materials, including coordination polymers, from high-temperature aqueous solutions under high vapor pressure. psu.edursc.org The process typically involves sealing the reactants (a metal salt, a ligand, and a solvent) in a stainless steel autoclave, which is then heated. psu.eduberkeley.edu These conditions can facilitate the formation of unique crystal structures that may not be accessible through conventional solution-phase methods at ambient pressure. berkeley.edu

While hydrothermal synthesis is a prominent method for producing various copper coordination polymers, mdpi.compsu.educlarku.edu specific, detailed examples of its application for the synthesis of this compound coordination polymers are not extensively documented in the surveyed literature. The technique has been successfully used to create copper polymers with other anions and ligands, such as [Cu(HBTC)(H₂O)₃] from a microwave-assisted hydrothermal process, and to drive in-situ ligand transformations under hydrothermal conditions. clarku.edunih.gov However, the direct application of this method to systems containing the chlorate anion remains a less explored area.

Solution-Phase Coordination Strategies with Energetic Ligands

A primary strategy for synthesizing this compound coordination compounds involves solution-phase reactions, particularly with nitrogen-rich, energetic ligands such as triazole and tetrazole derivatives. mdpi.com This approach is driven by the goal of creating energetic coordination compounds where the oxidizing chlorate anion is paired with a fuel-rich organic ligand. researchgate.netmdpi.com

The typical procedure involves combining a freshly prepared solution of this compound with a stoichiometric amount of the chosen ligand dissolved in an organic solvent. mdpi.com The resulting coordination compound often precipitates directly from the solution or can be crystallized upon standing. semopenalex.org This method allows for systematic variation of the ligand to tune the properties of the final complex. mdpi.com

Research Findings: A series of ten new coordination compounds of this compound were synthesized using this strategy with various triazole and tetrazole-based ligands. mdpi.com For instance, reacting an in-situ prepared aqueous solution of copper(II) chlorate with ligands like 1-vinyl-5H-tetrazole (1-VTZ) or 1-amino-5H-tetrazole (1-ATZ) yielded the corresponding complexes. rsc.org The choice of ligand was shown to stabilize the final product, mitigating the high hygroscopicity of pure this compound. mdpi.com

| This compound Source | Ligand Examples | Solvent(s) | Resulting Compound Type |

| In-situ prepared Cu(ClO₃)₂ solution | 1-amino-1,2,3-triazole (1-ATRI), 1-methyltetrazole (B91406) (1-MTZ) | Methanol, Ethanol, Acetonitrile (B52724) | Energetic Coordination Complex |

| In-situ prepared Cu(ClO₃)₂ solution | 4-amino-1,2,4-triazole (B31798) (4-ATRI) | Water, Organic Solvents | Energetic Coordination Polymer |

Ligand-Templated Synthesis Approaches

In the context of coordination chemistry, ligand-templated synthesis refers to processes where the coordinating ligand itself directs the assembly of the final structure. The size, shape, and coordination modes of the ligand can determine whether a discrete molecule, a 1D chain, a 2D layer, or a 3D framework is formed. mdpi.com While metal-templated synthesis, where the metal ion organizes the ligand precursors, is a well-defined category, nih.govsoton.ac.uk the role of the ligand in directing the final architecture of this compound complexes is also a key synthetic consideration.

Research has shown that the structure of this compound coordination compounds is highly dependent on the nature of the organic ligand used. mdpi.com

Monodentate ligands (ligands that bind to the metal center through a single point) such as 1-amino-1,2,3-triazole (1-ATRI) and 1-methyl-5-aminotetrazole (B134227) (1-MAT) tend to form simple, closed octahedral complexes. mdpi.com

Bidentate ligands (ligands that bind to the metal at two points) can act as bridges between metal centers. For example, 4-amino-1,2,4-triazole (4-ATRI) and propyl-linked ditetrazoles were found to be bidentate, forming one-dimensional (1D) polymeric chains. mdpi.com

Increasing the length and flexibility of the bridging ligand can lead to higher-dimensional structures. A butyl-bridged ditetrazole ligand was observed to bridge two different copper centers, resulting in the formation of a two-dimensional (2D) polymeric network. mdpi.com

In these cases, the ligand's geometry and connectivity act as a template, guiding the self-assembly process to yield a specific polymeric architecture. mdpi.com

Role of Nitrogen-Rich Ligands in this compound Complex Formation

The synthesis of this compound complexes is often challenged by the high hygroscopicity and lack of commercial availability of this compound itself. at.ua Researchers typically generate it in situ through a metathesis reaction, for example, between copper(II) sulfate and barium chlorate, leveraging the precipitation of barium sulfate as the reaction's driving force. at.uaresearchgate.net The stabilization of the resulting this compound is achieved through complexation with neutral, nitrogen-rich ligands, which can tune the energetic properties and sensitivities of the final coordination compound. at.uaresearchgate.netacs.org

Utilization of Triazole Derivatives (e.g., 4-amino-1,2,4-triazole)

Triazole derivatives are a significant class of ligands in the formation of this compound coordination polymers due to their ability to bridge metal centers. researchgate.net The polyfunctional molecule 4-amino-1,2,4-triazole (abbreviated as 4-ATRI or atrz) is a particularly versatile ligand, capable of various coordination modes. researchgate.net It has been successfully used to synthesize energetic coordination compounds with copper(II) chlorate. researchgate.net

A notable example is the copper 4-aminotriazolyl chlorate complex, which has demonstrated excellent performance in initiating PETN, while remaining thermally stable and safe to handle. researchgate.netacs.org In the complex Cu₂(4-ATRI)₆₄, two copper(II) atoms are bridged by three bidentate 4-ATRI ligands, creating polymeric chains. doi.org Unlike other complexes where the chlorate ion coordinates directly with the copper center, in this structure, the chlorate ions act as counter-anions. doi.org The coordination environment around the copper ions is noteworthy; one copper atom exhibits a rare compressed coordination sphere, while the other shows a more typical stretched Jahn-Teller distortion. doi.org The use of such high-nitrogen ligands is a key strategy in developing coordination explosives with high thermal stability and desirable detonation parameters. researchgate.net

Integration of Tetrazole Derivatives (e.g., 1-vinyl-5H-tetrazole, 1-allyl-5H-tetrazole)

Tetrazole derivatives represent another class of nitrogen-rich ligands used to create energetic coordination compounds (ECCs) with 3d metals, including copper. researchgate.netresearchgate.netnih.gov By varying the ligands, the performance and sensitivity of the resulting complexes can be systematically adjusted. nih.gov Specifically, 1-vinyl-5H-tetrazole (1-VTZ) and 1-allyl-5H-tetrazole (1-ATZ) have been employed as endothermic ligands to form complexes with this compound. researchgate.net

The synthesis involves reacting a freshly prepared aqueous solution of copper(II) chlorate with the stoichiometric amount of the respective tetrazole ligand. researchgate.net For instance, the complexes Cu(1-VTZ)₆₂ and Cu(1-ATZ)₆₂ have been synthesized and characterized. researchgate.net The synthesis of the ligands themselves is a crucial preliminary step. 1-VTZ can be prepared via the elimination of hydrogen chloride from 1-(2-chloroethyl)-5H-tetrazole, while 1-ATZ is obtained through a heterocyclization reaction involving allylamine, triethyl orthoformate, and sodium azide (B81097). researchgate.netnih.gov The introduction of the unsaturated C-C bond in these ligands influences the energetic properties of the resulting copper complexes. researchgate.netnih.gov

Design and Synthesis of Polyfunctional Ligands for Tailored Coordination

The design of polyfunctional ligands is a strategic approach to building coordination polymers with specific, tunable properties for applications in areas like catalysis, gas storage, and magnetism. unipd.it This principle is extended to energetic materials, where the ligand structure dictates the coordination environment and, consequently, the stability and performance of the this compound complex.

The goal is to create polynucleating ligands that can bridge multiple metal centers, forming 1D, 2D, or 3D infinite systems. unipd.it For example, 4-amino-1,2,4-triazole acts as a bridging ligand to form 1D polymeric chains. researchgate.netdoi.org Similarly, ditetrazole ligands linked by propyl or butyl chains can bridge copper(II) centers, leading to the formation of 1D chains or 2D polymeric networks, respectively. at.ua The design process involves selecting appropriate organic backbones and functional groups (like azoles) that possess multiple donor atoms. unipd.ituni-ulm.de The choice of ligand directly influences the coordination geometry, which can range from octahedral to square pyramidal, and determines whether anions like chlorate are directly coordinated to the metal or exist as non-binding counter-anions. at.uadoi.org This tailored approach allows for the fine-tuning of the energetic characteristics of the resulting materials. acs.org

Table 1: Examples of Nitrogen-Rich Ligands in this compound Complexes

| Ligand Name | Abbreviation | Resulting Complex Example | Coordination Mode |

| 4-amino-1,2,4-triazole | 4-ATRI | Cu₂(4-ATRI)₆₄ | Bidentate, bridging ligand forming polymeric chains. doi.org |

| 1-vinyl-5H-tetrazole | 1-VTZ | Cu(1-VTZ)₆₂ | Monodentate ligand. researchgate.net |

| 1-allyl-5H-tetrazole | 1-ATZ | Cu(1-ATZ)₆₂ | Monodentate ligand. researchgate.net |

| 1-amino-1,2,3-triazole | 1-ATRI | [Cu(ClO₃)₂(1-ATRI)₄] | Monodentate ligand with chlorate coordinating. doi.org |

| 1,4-di(tetrazol-1-yl)butane | dtb | [Cu(ClO₃)₂(dtb)₂] | Bidentate, bridging ligand forming 2D networks. at.uadoi.org |

Modern Methodologies for Related Copper Compound Synthesis

Beyond coordination chemistry, modern synthetic methodologies are pivotal in creating other copper-based materials, such as nanoparticles, from cupric precursors. These techniques offer control over particle size, morphology, and purity.

Sonochemical Reduction Techniques for Copper Nanoparticles from Cupric Precursors

Sonochemical synthesis utilizes the energy of high-frequency ultrasound waves to induce chemical reactions. This method has been effectively used to produce copper oxide (CuO) and metallic copper nanoparticles from cupric precursors like copper(II) sulfate pentahydrate or copper(II) hydrazine (B178648) carboxylate. mdpi.comacs.org The process involves the reduction of Cu²⁺ ions in a solution, often in the presence of a reducing agent and a stabilizer. mdpi.com

Acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—generates localized hot spots with extreme temperatures and pressures, driving the reduction process. acs.org For example, CuO nanoparticles have been synthesized by reducing copper(II) sulfate with sodium borohydride (B1222165) in a basic medium under ultrasound irradiation. mdpi.com The sonochemical method can also yield metallic copper, though sometimes in a mixture with copper oxide (Cu₂O) due to partial oxidation by in-situ generated reactive species. acs.org The morphology of the resulting nanoparticles, which can range from spherical to rod-like or flake-like, can be influenced by reaction parameters such as the presence of stabilizing agents like CTAB (Hexadecyltrimethylammonium bromide). mdpi.comresearchgate.net

Table 2: Sonochemical Synthesis of Copper-Based Nanoparticles

| Cupric Precursor | Reducing Agent | Stabilizer/Medium | Resulting Product | Particle Size/Morphology |

| CuSO₄·5H₂O | Sodium borohydride | CTAB / Basic medium | Spherical CuO NPs | ~36 nm hydrodynamic diameter mdpi.com |

| Cu(N₂H₃COO)₂·2H₂O | (Self-reducing) | Aqueous medium | Porous aggregates of Cu and Cu₂O | 50-70 nm aggregates acs.org |

| Copper Acetate | Hydrazine hydrate | Aqueous medium | Octahedral Cu₂O NPs | Octahedral shape researchgate.net |

| Copper Acetate | Hydrazine sulphate | Aqueous medium | Rod-like CuO NPs | Rod-like morphology researchgate.net |

Chemical Reduction Utilizing Environmentally Benign Agents (e.g., L-Ascorbic Acid)

In a push towards "green chemistry," environmentally benign reducing agents are increasingly used for nanoparticle synthesis. L-ascorbic acid (Vitamin C) is a popular choice for the chemical reduction of cupric precursors, such as cupric chloride (CuCl₂) or copper sulfate (CuSO₄), to form metallic copper nanoparticles. researchgate.netajol.infoscite.aiscielo.br This method is considered non-toxic, cost-effective, and environmentally friendly. scite.aiscielo.br

In this process, L-ascorbic acid acts as both a reducing agent, providing electrons for the reduction of Cu²⁺ to Cu⁰, and as a capping agent, which adsorbs to the surface of the nanoparticles to prevent oxidation and agglomeration. ajol.infoscite.aiscielo.br The reaction is typically carried out in an aqueous solution, and parameters such as temperature and the molar ratio of the precursor to the reducing agent can be adjusted to control the yield and size of the nanoparticles. researchgate.netresearchgate.net For instance, studies have shown that increasing the concentration of L-ascorbic acid relative to a constant concentration of cupric chloride leads to an increase in the concentration of the copper nanoparticles formed. scielo.brresearchgate.net The average particle size obtained through this method is often in the range of 50-60 nm. scite.aiscielo.br

Structural Elucidation and Advanced Characterization Techniques for Cupric Chlorate Complexes

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystal lattice. Both single-crystal and powder X-ray diffraction methods are employed to gain a complete picture of the solid-state structure of cupric chlorate (B79027) complexes.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structure Determination

Another example is [Cu(ClO₃)₂(H₂O)₂(2-MAT)₂], which crystallizes in a different arrangement. Here, the copper(II) center is also octahedrally coordinated, but by two chlorate anions, two water molecules, and two 2-methyl-5-aminotetrazole (2-MAT) ligands. doi.org The Cu-O bond length from the chlorate is 2.422 Å, that from water is 1.983 Å, and the Cu-N bond length is 1.995 Å. doi.org

The coordination environment of the copper(II) ion can vary significantly depending on the ligand. In the complex [Cu(ClO₃)₂(2,2-dtp)₂], the copper is coordinated to two chlorate ions and two 2,2-ditetrazolylpropane ligands, with Cu-O and Cu-N bond lengths of 2.312 Å and 2.011-2.046 Å, respectively. doi.org In contrast, some complexes feature non-coordinating chlorate anions, where the copper center is coordinated solely by the nitrogen-rich ligands, as seen in a trigonal crystal structure with ditetrazole ligands. doi.org

The hydrated form of cupric chlorate, tetraaquacopper(II) chlorate, Cu(ClO₃)₂·4H₂O, has an orthorhombic crystal structure with the space group Pcab. wikipedia.org The copper atom is octahedrally coordinated by four oxygen atoms from water molecules and two oxygen atoms from the chlorate groups, which are positioned opposite each other. wikipedia.org The Jahn-Teller effect is observed in this structure, with the water molecules being closer to the copper atom (1.944 Å) than the chlorate oxygen atoms (2.396 Å). wikipedia.org The chlorate ions themselves exhibit a distorted tetrahedral geometry. wikipedia.org

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| [Cu(ClO₃)₂(1-ATRI)₄] doi.org | Triclinic | P-1 | - | - | - | - | - | - |

| [Cu(ClO₃)₂(H₂O)₂(2-MAT)₂] doi.org | - | - | - | - | - | - | - | - |

| [Cu(ClO₃)₂(2,2-dtp)₂] doi.org | Monoclinic | C2/c | - | - | - | - | - | - |

| Cu(ClO₃)₂·4H₂O wikipedia.org | Orthorhombic | Pcab | 12.924 | 9.502 | 7.233 | 90 | 90 | 90 |

Spectroscopic Investigations

Spectroscopic techniques provide valuable information about the vibrational and electronic properties of this compound complexes, complementing the structural data obtained from crystallography.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

The chlorate ion (ClO₃⁻), which has C₃ᵥ symmetry, exhibits characteristic vibrational modes. nih.gov These include stretching and bending vibrations that appear in the IR spectrum. For instance, chlorates typically show bending vibrations in the range of 480-510 cm⁻¹ and 615-630 cm⁻¹, and stretching vibrations between 913-990 cm⁻¹. nih.gov In the IR spectrum of a this compound complex with 4-aminotriazole, strong bands at 969 cm⁻¹ and 937 cm⁻¹ are attributed to the vibrations of the chlorate group. doi.org The presence of coordinated water molecules in some complexes can be identified by their characteristic O-H stretching and bending vibrations. researchgate.netcapes.gov.br

The coordination of the ligands to the copper(II) ion can also be inferred from shifts in their vibrational frequencies compared to the free ligand. jocpr.com For example, changes in the vibrational modes of the nitrogen-rich heterocyclic ligands upon complexation provide evidence for their coordination to the copper center. doi.org

| Species | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| ClO₃⁻ | Bending | 480 - 510 | nih.gov |

| ClO₃⁻ | Bending | 615 - 630 | nih.gov |

| ClO₃⁻ | Stretching | 913 - 990 | nih.gov |

| [Cu(ClO₃)₂(4-ATRI)] | ClO₃⁻ vibration | 969, 937 | doi.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment Characterization

Solid-state UV-Vis spectra of various this compound complexes show characteristic broad absorption bands. acs.orgat.ua Many of these complexes exhibit absorption maxima near 350 nm and 600 nm. doi.org The position and intensity of these bands are sensitive to the geometry of the coordination sphere around the copper(II) ion. For instance, the broad peak in the near-infrared (NIR) region, typically from 750-1000 nm, is ascribed to an optical d-d transition in Cu(II) chloride complexes. allenpress.com Changes in the coordination environment can lead to shifts in the absorption maxima. allenpress.com

The UV-Vis spectra can also provide information about the ligands. For example, the absorption spectra of cupric-chloro complexes in solution can be analyzed to determine the distribution of different complex species. researchgate.net

| Compound/System | Absorption Maximum (nm) | Reference |

| Various Cu(II) chlorate complexes | ~350 | doi.org |

| Various Cu(II) chlorate complexes | ~600 | doi.org |

| Cu(II) chloride complexes | 750 - 1000 | allenpress.com |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. wikipedia.org While some vibrational modes may be weak or inactive in the IR spectrum, they can be strong and readily observed in the Raman spectrum, and vice versa. ugr.es

For the chlorate ion, the symmetric stretching vibration (ν₁) is typically strong in the Raman spectrum. ajrconline.org In general, the vibrational modes of the chlorate ion are expected around 1119 cm⁻¹ (antisymmetric stretch, ν₃), 928 cm⁻¹ (symmetric stretch, ν₁), 625 cm⁻¹ (antisymmetric bend, ν₄), and 459 cm⁻¹ (symmetric bend, ν₂). ajrconline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Organic Ligands in this compound Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the structure of organic ligands coordinated to metal centers, such as in this compound complexes. While direct NMR of the copper nucleus can be challenging, ¹H and ¹³C NMR spectra of the organic ligands provide significant structural insights. acs.orgwalisongo.ac.id

In copper(I) complexes, which can be precursors or related to this compound systems, the ¹H NMR signals of coordinated ligands often show significant shifts compared to the free ligand. For example, in a copper(I) complex with a P-BPMA ligand, the pyridyl protons appear between 7.00 and 9.00 ppm, and methylene (B1212753) protons are observed around 3.75 ppm. walisongo.ac.id However, the paramagnetic nature of the Cu(II) ion in this compound complexes typically leads to significant broadening of NMR signals, sometimes rendering them undetectable. nih.gov

A useful technique to overcome this involves the use of a probe molecule, such as carbon monoxide (CO). When CO binds to copper(I) complexes, the ⁶³Cu NMR signals become significantly sharper and experience a large downfield shift. nih.gov This sharpening is attributed to an electronic effect of the copper-bound CO, which also induces a paramagnetic shielding effect, making the ⁶³Cu NMR shifts more sensitive to subtle structural and electronic changes around the copper ion. nih.gov While this is demonstrated for Cu(I), the principles of using probe molecules and analyzing ligand shifts can be adapted for studying the coordination environment in Cu(II) chlorate complexes, albeit with the consideration of paramagnetic effects.

Variable-temperature NMR experiments can also provide information on dynamic processes, such as ligand exchange. walisongo.ac.idnih.gov For instance, the coordination and dissociation of solvent molecules like acetonitrile (B52724) can be studied, revealing details about the lability and stability of the coordination sphere. walisongo.ac.id

Thermal Analysis Techniques

Thermal analysis methods are crucial for understanding the decomposition, thermal stability, and energetic properties of this compound and its complexes.

The decomposition of copper complexes often involves overlapping steps of dehydration, deamination, and deanionation. researchgate.net TGA, sometimes coupled with other techniques like Gas Chromatography-Mass Spectrometry (TGA-GC-MS), can help to identify the gaseous products evolved at each decomposition stage, offering a more complete picture of the decomposition mechanism. srainstruments.com

Table 1: TGA Decomposition Stages for a Mixed-Ligand Cu(II) Complex researchgate.net

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Attributed Loss |

|---|---|---|---|

| 1 | 100-160 | 11.12 | Water molecules and diethyl amine fraction of L2 ligand |

| 2 | 160-234 | 8.88 | Carbon disulfide (CS₂) moiety of L2 ligand |

| 3 | 234-395 | - | Further ligand decomposition |

| 4 | 395-465 | - | Remaining organic ligand and formation of metal oxide |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in temperature and heat flow, respectively, between a sample and a reference as a function of temperature. tainstruments.com These techniques are used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the energy associated with these events. tainstruments.comresearchgate.net

For energetic materials like this compound complexes, DTA and DSC are essential for determining thermal stability and energetic output. researchgate.net DTA measurements on various copper(II) chlorate complexes with nitrogen-rich ligands have identified decomposition temperatures, indicated by exothermic events. doi.org For instance, a copper 4-aminotriazolyl chlorate complex was found to be thermally stable and safe to handle. researchgate.net

DSC studies on copper(II) perchlorate (B79767) complexes, which are closely related to chlorates, have shown sharp exothermic peaks corresponding to decomposition. at.uaresearchgate.net For example, a copper(II) perchlorate complex with cytosine showed an exothermic decomposition peak with an onset temperature of 270.1°C in DSC analysis. at.ua The data from DSC can be used to assess the catalytic performance of these complexes on the thermal decomposition of other energetic materials like ammonium (B1175870) perchlorate (AP). researchgate.net One study found that a copper(II) chlorate complex significantly lowered the decomposition temperature of AP by 101.0°C. researchgate.net

Table 2: Thermal Analysis Data for Selected Copper Complexes doi.orgat.ua

| Compound | Technique | Onset Temperature (°C) | Peak Temperature (°C) | Event Type |

|---|---|---|---|---|

| Copper(II) perchlorate with cytosine | DSC | 270.1 | 280.8 | Exothermic Decomposition |

| Copper(II) perchlorate with cytosine | DTA | 271.5 | 275.5 | Exothermic Decomposition |

| [Cu(C₂H₅N₄)₂(ClO₃)₂] | DTA | 176 | - | Exothermic Decomposition |

Advanced Surface and Interaction Analyses

Understanding the surface characteristics and intermolecular interactions within the crystal structure of this compound complexes is vital for predicting their properties and behavior.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify key non-covalent interactions such as hydrogen bonds and van der Waals contacts. mdpi.com

In a study of a copper(II) complex with 4-chlorobenzoate (B1228818) and benzimidazole (B57391) ligands, Hirshfeld analysis revealed that the molecular packing was primarily governed by H···H (31.1%), C···H (24.4%), Cl···H (16.4%), and O···H (12.7%) contacts. mdpi.com Red spots on the d_norm surface indicated strong N-H···O hydrogen bonding interactions. mdpi.com Similarly, for a chloridobis(1,10-phenanthroline)copper(II) perchlorate complex, the dominant interactions were found to be H···H (32.1%), H···C/C···H (18.2%), H···O/O···H (14.6%), and H···Cl/Cl···H (12.7%). iucr.orgresearchgate.net This type of analysis provides crucial insights into the forces that hold the crystal lattice together, which can influence the stability and sensitivity of energetic materials like this compound complexes.

Table 3: Hirshfeld Surface Contact Percentages for Copper(II) Complexes mdpi.comiucr.org

| Interaction Type | [Cu(4-chlorobenzoate)₂(benzimidazole)₂] (%) | CuCl(phen)₂ (%) |

|---|---|---|

| H···H | 31.1 | 32.1 |

| C···H / H···C | 24.4 | 18.2 |

| Cl···H / H···Cl | 16.4 | 12.7 |

| O···H / H···O | 12.7 | 14.6 |

| C···C | - | 10.6 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. kratos.com For copper compounds, XPS is particularly useful for distinguishing between Cu(0), Cu(I), and Cu(II) oxidation states. surfacesciencewestern.com

The Cu 2p spectrum is characteristic of the oxidation state. Cu(II) species exhibit complex Cu 2p spectra with prominent "shake-up" satellite peaks, which are absent in Cu(I) and Cu(0) species. surfacesciencewestern.comresearchgate.net The binding energies of the main Cu 2p₃/₂ peak for Cu(0) and Cu(I) are very similar, but they can be distinguished using the Auger parameter, which combines the kinetic energy of the Auger electrons with the binding energy of the photoelectrons. surfacesciencewestern.com

In the context of this compound, XPS can confirm the +2 oxidation state of copper on the surface of the material. Analysis of a biocidal film containing copper oxides showed that the copper at the surface was present as Cu(II), likely CuO. kratos.com XPS can also be used to study the surface chemistry of copper after interaction with other substances, such as the adsorption of corrosion inhibitors. rsc.org For this compound complexes, XPS would be invaluable for verifying the oxidation state of copper and identifying the elemental composition of the surface, which is critical for applications where surface reactivity is important.

Elemental Compositional Analysis

Elemental analysis is a cornerstone of chemical characterization, providing quantitative data on the elemental makeup of a compound. This technique is fundamental in verifying the empirical and molecular formula of a newly synthesized substance. For this compound and its coordination complexes, elemental analysis serves as a primary method to confirm their stoichiometry and purity.

The theoretical elemental composition of anhydrous this compound, Cu(ClO₃)₂, is derived from its molecular formula and the atomic masses of its constituent elements: copper (Cu), chlorine (Cl), and oxygen (O). With a molecular weight of approximately 230.45 g/mol , the calculated mass percentages are 27.57% for copper, 30.77% for chlorine, and 41.66% for oxygen. drugfuture.comnih.gov These theoretical values provide a benchmark against which experimentally determined compositions are compared.

Table 1: Theoretical Elemental Composition of Anhydrous this compound (Cu(ClO₃)₂)

| Element | Symbol | Atomic Mass (g/mol) | Atoms in Formula | Total Mass Contribution (g/mol) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Copper | Cu | 63.546 | 1 | 63.546 | 27.57 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 30.77 |

| Oxygen | O | 15.999 | 6 | 95.994 | 41.66 |

| Total | Cu(ClO₃)₂ | - | 9 | 230.446 | 100.00 |

Detailed Research Findings

In the study of this compound complexes, elemental analysis is crucial for confirming that the synthesized product possesses the expected structure and ligand-to-metal ratio. Research on various energetic coordination polymers and complexes relies heavily on this technique. researchgate.netresearchgate.net For instance, the synthesis of novel copper(II) chlorate complexes with nitrogen-rich ligands is typically validated by comparing the experimentally found elemental percentages (e.g., for Carbon, Hydrogen, Nitrogen) with the calculated values for the proposed molecular formula. at.ua

While data for many specific this compound complexes are proprietary or embedded in broader studies, the methodology is consistently demonstrated in related energetic copper compounds. For example, in the characterization of a copper perchlorate complex with cytosine, elemental analysis was performed to verify its composition. at.ua The results showed a close correlation between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen, confirming the stoichiometry of the synthesized complex. at.ua

The table below presents findings for a synthesized energetic copper perchlorate complex, illustrating the standard practice of comparing theoretical calculations with experimental outcomes. A close match between the "Calculated" and "Found" values provides strong evidence for the compound's proposed formula and purity.

Table 2: Elemental Analysis Data for a Copper-Cytosine Perchlorate Complex [Cu(C₄H₅N₃O)₄(ClO₄)₂]·CH₃OH

| Element | Calculated Composition (%) | Found (Experimental) Composition (%) |

|---|---|---|

| Carbon (C) | 27.19 | 27.35 |

| Hydrogen (H) | 2.85 | 2.94 |

| Nitrogen (N) | 23.78 | 23.59 |

Data sourced from Crystal Structure and Properties of an Energetic Perchlorate Complex Compound with Copper and Cytosine. at.ua

Similarly, studies on other copper(II) complexes, such as those involving 1,10-phenanthroline (B135089) and ethylenediamine (B42938) ligands, also report a good agreement between calculated and experimental elemental analysis values, which is a prerequisite for further structural and property investigation. scirp.org This analytical step is indispensable for the structural elucidation of simple salts like this compound and is even more critical for the advanced characterization of its more intricate coordination complexes. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Cupric Chlorate

Redox Chemistry of Cupric Chlorate (B79027)

The redox behavior of cupric chlorate is central to its chemical identity. It readily participates in electron transfer reactions, acting as an oxidant in numerous systems. nih.govchemicalbook.com

The redox activity of copper compounds frequently involves the cycling between the cuprous (Cu⁺) and cupric (Cu²⁺) oxidation states. This cycling is a key feature in many copper-catalyzed reactions. wikipedia.orgresearchgate.net In the context of this compound, the Cu²⁺ ion can be reduced to Cu⁺, which can then be re-oxidized to Cu²⁺, facilitating catalytic cycles. researchgate.net This process is fundamental to its role in various chemical transformations. For instance, in certain systems, the interaction between Cu(II) and a reducing agent can lead to the formation of Cu(I), which then plays a crucial role in subsequent reaction steps. researchgate.netnih.gov The specific mechanism of electron transfer can be influenced by the surrounding chemical environment, including the solvent and the presence of other ligands. academicjournals.org Studies on related copper complexes have shown that electron transfer processes can be preceded by chemical reactions, following a CECE (Chemical-Electron-Chemical-Electron) mechanism. electrochemsci.org

The ability of copper to cycle between its +1 and +2 oxidation states is a cornerstone of its utility in redox catalysis. This redox cycling allows copper to act as both an electron donor and acceptor. researchgate.net In reactions involving this compound, the Cu(II) center can accept an electron, forming a Cu(I) species. This cuprous intermediate can then participate in further reactions, often being re-oxidized to Cu(II) to complete a catalytic cycle. This principle is exploited in various synthetic methodologies. wikipedia.orgwisc.edu

The redox potential of the Cu(II)/Cu(I) couple is highly dependent on the coordination environment of the copper ion. acs.org The nature of the ligands bound to the copper center can significantly influence the ease of electron transfer. For example, the presence of certain ligands can stabilize the Cu(I) state, thereby favoring the reduction of Cu(II). Conversely, other ligands might stabilize the Cu(II) state, making reduction more difficult. This modulation of the redox potential is a key aspect of controlling the reactivity of copper complexes in catalytic applications. acs.org

This compound is a strong oxidizing agent, particularly when in the presence of a strong acid. nih.govchemicalbook.comnoaa.gov Its oxidizing power stems from the chlorate anion (ClO₃⁻), in which chlorine is in a high oxidation state (+5). Upon heating, this compound decomposes, releasing oxygen, a property that makes it useful in fireworks and explosives. echemi.com The decomposition reaction can be represented as:

Cu(ClO₃)₂ → CuCl₂ + 3O₂ webqc.org

This compound can react vigorously, and sometimes explosively, with a variety of substances. Mixtures with organic materials, ammonium (B1175870) salts, powdered metals, silicon, sulfur, or sulfides are readily ignited and can be explosive. nih.govchemicalbook.com Heating this compound with a dibasic organic acid results in the liberation of chlorine dioxide and carbon dioxide. nih.govechemi.com These reactions highlight the compound's potent oxidizing nature and the need for careful handling.

The oxidizing strength of this compound makes it a valuable reagent in various chemical syntheses. It can be used to oxidize a range of substrates. For example, it can be employed in the oxidation of certain organic functional groups. The specific products of these oxidation reactions depend on the substrate and the reaction conditions.

Coordination Dynamics and Ligand Exchange Processes in this compound Complexes

The copper(II) ion in this compound can form coordination complexes with a variety of ligands. These complexes exhibit dynamic behavior, including ligand exchange processes. The coordination number and geometry of the copper center can vary depending on the nature of the ligands. In aqueous solution, the copper ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. wikipedia.org

The introduction of other ligands can lead to the displacement of the coordinated water molecules. The kinetics and thermodynamics of these ligand exchange reactions are important for understanding the behavior of this compound in solution. The stability of the resulting complexes is influenced by factors such as the nature of the donor atoms in the ligand and the chelate effect.

Recent research has explored the synthesis and characterization of copper(II) chlorate complexes with nitrogen-rich ligands. researchgate.net These studies have shown that the coordination environment around the copper center can be tailored by the choice of ligand, leading to compounds with varying properties. The coordination of these ligands to the copper(II) ion can influence the energetic character of the resulting complex. researchgate.net

Reaction Kinetics and Thermodynamics

The study of the kinetics and thermodynamics of reactions involving this compound provides insight into the reaction mechanisms and the factors that control reaction rates and equilibria.

Identifying the rate-limiting step is crucial for understanding and optimizing a chemical reaction. In reactions involving this compound, the rate-limiting step can vary depending on the specific reaction and conditions. In some cases, the initial electron transfer from a substrate to the Cu(II) center may be the slowest step. In other cases, a subsequent chemical transformation or ligand exchange process could be rate-determining.

Cyclic voltammetry is a powerful electrochemical technique that can be used to study the kinetics of electron transfer reactions. electrochemsci.orgresearchgate.net By analyzing the voltammetric data, it is possible to gain information about the rate of electron transfer and to identify whether the process is diffusion-controlled or under kinetic control. researchgate.net For some copper complexes, studies have indicated that the electrochemical processes are not fully diffusion-controlled, suggesting that electron transfer steps are coupled with chemical reactions. electrochemsci.org

The activation energy (Ea) is the minimum energy required for a reaction to occur. It is a key parameter in chemical kinetics and provides information about the temperature dependence of the reaction rate. The determination of activation energies for reactions involving this compound can help to elucidate the reaction mechanism.

Proposed reaction pathways for reactions involving this compound often involve initial coordination of the reactant(s) to the copper center, followed by intramolecular electron transfer and subsequent bond-breaking and bond-forming steps. For example, in the decomposition of composite solid propellants catalyzed by transition metal oxides like copper oxide, an electron-transfer process has been suggested as a key part of the mechanism. aiaa.org While specific activation energies for many reactions of this compound are not widely reported in general literature, the principles of transition state theory can be applied to understand the energetic profile of these reactions.

Decomposition Mechanisms under Various Stimuli

Thermal Decomposition Pathways

The thermal stability and decomposition of this compound and its coordination complexes are typically investigated using techniques like Differential Thermal Analysis (DTA). Research shows that coordinating this compound with various nitrogen-rich ligands can significantly influence its thermal stability. For most of these complexes, exothermic decomposition occurs at temperatures above 150 °C. at.uaacs.org Simple hot plate and hot needle tests have confirmed that these materials are easily ignited by heat, with some complexes exhibiting a blue light emission during decomposition. at.uaacs.org

A simplified, general equation for the thermal decomposition of anhydrous this compound suggests it breaks down into solid copper(II) chloride and oxygen gas. webqc.org

Reaction 1: Thermal Decomposition of this compound Cu(ClO₃)₂ (s) → CuCl₂ (s) + 3O₂ (g)

The actual decomposition can be more complex, especially for hydrated forms or coordination complexes where the ligands also decompose. The process is strongly exothermic, a key characteristic of energetic materials. acs.org

The table below summarizes the thermal decomposition temperatures for a selection of this compound coordination complexes, illustrating the effect of different ligands on thermal stability.

| Compound Name | Decomposition Temperature (Td) |

| Cu(H₂O)₄(2-MAT)₂₂ | 195 °C |

| [Cu(ClO₃)(1-MAT)₄]ClO₃ | 212 °C |

| Cu(4-ATRI)₂(H₂O)₂₂ | 243 °C |

| [Cu(ClO₃)₂(1-MTZ)₄] | 192 °C |

| Data sourced from multiple studies and presented for comparative purposes. at.uadoi.org |

Laser Ignition Mechanisms and Photodecomposition

This compound complexes have demonstrated significant potential for use in modern laser initiation systems. at.uaacs.org Experiments have shown that a variety of these complexes can be successfully detonated upon irradiation with a laser, often with low initiation energies. at.uadoi.org

The mechanism of laser ignition is believed to be a photo-thermal process. researchgate.net This hypothesis suggests that the energetic material absorbs laser energy via sequential multi-photon absorption. researchgate.net This absorbed energy is then rapidly transferred to the molecule's vibrational modes, leading to a rapid increase in temperature and initiating thermal decomposition, which culminates in detonation. researchgate.net Solid-state UV-Vis spectroscopy has been employed to gain insight into this mechanism by correlating the absorption spectra of the compounds with their laser initiation performance. at.uanih.gov For instance, a stronger absorption at the wavelength of the ignition laser can lead to a lower energy threshold for initiation. rsc.org

The table below presents the results of laser ignition tests on several this compound complexes, highlighting their sensitivity to laser stimuli.

| Compound ID | Maximum Energy (Emax) [mJ] | Outcome |

| 1 | 0.20 | Detonation |

| 2 | 1.70 | Detonation |

| 3 | 25.5 | Detonation |

| 4 | 0.43 | Detonation |

| 5 | 0.20 | Detonation |

| 6 | 0.20 | Detonation |

| 7 | 0.43 | Detonation |

| 8 | 0.85 | Detonation |

| 9 | No Detonation | No Detonation |

| 10 | 0.85 | Detonation |

| Table adapted from Wurzenberger et al. (2018). The tests were performed with a 915 nm laser diode. doi.org |

It is noteworthy that the coordination environment of the copper(II) ion plays a critical role. The presence and nature of ligands, and whether the chlorate ion is directly coordinated to the copper center or acts as a counter-anion, can tune the sensitivity and energetic performance. at.uarsc.org

Identification of Intermediates and Elucidation of Reaction Pathways

The elucidation of reaction pathways and the identification of transient intermediates are key to understanding the decomposition mechanism of this compound at a molecular level. While the final products are generally simpler compounds like copper chlorides and oxygen, the route to their formation involves highly reactive species.

Studies involving other copper-catalyzed reactions hint at the possibility of various copper oxidation states, including Cu(I), Cu(II), and Cu(III), participating in the reaction cycle through radical pathways. acs.orgnih.gov In processes involving similar reactants like hypochlorite (B82951), a dimeric copper(III) hydroxide (B78521) has been identified as an intermediate. acs.org

The decomposition pathway for chlorates and perchlorates often involves the successive breaking of Cl-O bonds. mdpi.com For this compound, this suggests the formation of a series of chlorite (B76162) and hypochlorite species as intermediates, although these are likely short-lived.

While direct experimental evidence for intermediates in the rapid decomposition of solid this compound is challenging to obtain, studies on related systems provide valuable insights into the plausible chemical species and reaction steps involved in its complex decomposition.

Advanced Applications in Energetic Materials and Catalysis

Cupric Chlorate (B79027) as a Component in Energetic Materials

Cupric chlorate, through its incorporation into coordination complexes, has emerged as a significant compound in the field of energetic materials. acs.org The combination of the oxidizing chlorate anion with a copper(II) center, stabilized by various ligands, allows for the creation of materials with tunable energetic properties, offering potential replacements for traditional, more toxic primary explosives. acs.orgat.ua

Modern research has identified this compound complexes as promising candidates for advanced ignition and initiation systems. researchgate.netacs.orgnih.gov These compounds are being investigated for their potential in systems that require high reliability and safety, such as laser-initiated detonators. at.uaresearchgate.net The development of these materials is driven by the need to replace toxic lead-based primary explosives like lead azide (B81097) and lead styphnate. at.ua

A convenient synthetic pathway allows for the creation of new copper(II) chlorate complexes suitable for modern ignition systems. researchgate.netacs.org For instance, the copper 4-aminotriazolyl chlorate complex has demonstrated excellent capability in initiating pentaerythritol (B129877) tetranitrate (PETN), a common secondary explosive, while also possessing good thermal stability and being safe to handle. researchgate.netacs.orgnih.gov The suitability of these chlorate complexes for laser initiation is a key area of investigation, with studies showing that detonation of nearly every tested copper(II) chlorate complex was observed during laser ignition experiments. at.ua This highlights their potential in developing safer and more reliable initiation systems compared to traditional electrical methods. researchgate.net

Research findings indicate that the energetic character of these compounds, including their sensitivities and initiation capability, can be thoroughly investigated and tailored. at.uaresearchgate.netacs.org This allows for the design of ignition systems with precisely controlled properties, a crucial factor in both military and civilian applications.

This compound serves as a critical component in the fabrication of Energetic Coordination Compounds (ECCs) and Energetic Coordination Polymers (ECPs). researchgate.netresearchgate.net ECCs are a class of materials that combine a metal center (fuel sensitizer) with energetic ligands and an oxidizing anion, creating a single, stable energetic molecule. rsc.org The use of copper(II) as the metal center and chlorate as the anion is a focus of significant research. acs.orgenergetic-materials.org.cn

The fabrication process involves complexation of Cu(ClO₃)₂ with various nitrogen-rich ligands, which stabilizes the otherwise hygroscopic and sensitive pure this compound. acs.orgat.ua This process results in the formation of coordination compounds with diverse structures, from discrete molecules (0D) to one-dimensional (1D) chains and two-dimensional (2D) networks. at.ua For example, reacting an aqueous solution of copper(II) chlorate with stoichiometric amounts of nitrogen-rich ligands like 1-vinyltetrazole (1-VTZ) or 1-aminotetrazole (B12337137) (1-ATZ) yields new ECCs. researchgate.net

The structure of the resulting ECC or ECP significantly influences its properties. For instance, ligands such as 4-amino-1,2,4-triazole (B31798) (4-ATRI) and propyl-linked ditetrazoles act as bidentate linkers, forming 1D polymeric chains. at.ua In contrast, butyl-linked ditetrazole ligands can bridge two different copper centers, creating 2D polymeric networks. at.ua This ability to form varied structural dimensionalities is a key advantage in designing new energetic materials with specific performance characteristics. researchgate.netat.ua

The sensitivity of copper(II) chlorate ECCs can be managed—either "tamed or boosted"—by the appropriate selection of these nitrogen-rich ligands. acs.orgresearchgate.netacs.org For example, monodentate ligands like 1-aminotriazole (1-ATRI) and various methyltetrazoles lead to the formation of closed octahedral coordination spheres. at.ua Bidentate ligands, such as 4-amino-1,2,4-triazole (4-ATRI), form polymeric chains. at.ua Research has shown that using alkyl-bridged ditetrazoles with longer chain lengths can improve mechanical sensitivities while maintaining a high energetic character, presenting a promising concept for desensitizing these energetic complexes. at.ua

The coordination environment created by the ligand is crucial. Complexes where the copper(II) ion is coordinated exclusively by six nitrogen donors exhibit different properties from those with mixed coordination spheres that might include water or chlorate ligands. acs.org This precise control over the molecular structure through ligand choice allows for the fine-tuning of properties to meet the requirements of specific applications, such as laser-ignitable primary explosives. researchgate.netrsc.org

| Complex | Ligand | Structure Type | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |

|---|---|---|---|---|---|

| Cu₂(4-ATRI)₆₄ | 4-amino-1,2,4-triazole (4-ATRI) | 1D Polymer | 231 | 4 | 5 |

| Cu(1,1-dtp)₃₂ | 1,3-di(1H-tetrazol-1-yl)propane | 1D Polymer | 224 | 5 | 48 |

| [Cu(ClO₃)₂(2,2-dtp)₂] | 1,3-di(2H-tetrazol-2-yl)propane | 1D Polymer | 227 | 4 | 5 |

| Cu(H₂O)₂(i-dtp)₂₂ | 1,3-di(1H-tetrazol-5-yl)propane | 1D Polymer | 210 | 5 | 80 |

| [Cu(1,1-dtb)₂(ClO₃)₂] | 1,4-di(1H-tetrazol-1-yl)butane | 2D Polymer | 222 | 7 | 120 |

This compound complexes are being evaluated as potential replacements for traditional primary explosives, most notably lead azide (LA). at.uaresearchgate.net Comparative studies focus on key performance and safety metrics such as sensitivity to stimuli, thermal stability, and initiation capability.

The performance of some this compound complexes is close to that of lead azide. researchgate.net For example, dichlorate(VII) p-tris(4-amino-1,2,4-triazole)copper(II) is an explosive with performance characteristics approaching those of LA, but with the advantage of being quite stable and having only moderate sensitivity to thermal and mechanical stimuli. researchgate.net Similarly, the complex Cu₂(4-ATRI)₆₄ and [Cu(ClO₃)₂(2,2-dtp)₂] show sensitivities to mechanical stimuli that are comparable to lead azide, but they possess a lower susceptibility to electrostatic discharge, which makes them safer to handle. at.ua

These copper complexes often exhibit good densities and thermal stabilities, which are critical for practical applications. at.ua While traditional explosives like lead azide are highly effective, their extreme sensitivity and high toxicity are significant drawbacks. researchgate.net Emerging this compound-based ECCs offer a pathway to developing "green" primary explosives that are less toxic and have tunable safety features without completely sacrificing performance. rsc.orgresearchgate.net For instance, toxicity measurements of one copper chlorate complex showed it was less toxic than its analogous perchlorate (B79767) complex, supporting the environmental benefits of chlorate-based compounds. at.ua

| Property | Cu₂(4-ATRI)₆₄ | Lead Azide (Pb(N₃)₂) |

|---|---|---|

| Density (g·cm⁻³) | 2.016 | 4.71 |

| Decomposition Temp. (°C) | 231 | 340 |

| Impact Sensitivity (J) | 4 | 2.5 - 4 |

| Friction Sensitivity (N) | 5 | <1 - 5 |

| Electrostatic Sensitivity (J) | 0.45 | 0.007 |

| Initiation of PETN | Positive | Positive |

Catalytic Roles of Copper Compounds in Chemical Transformations

Copper's abundance, low cost, and versatile redox chemistry, spanning oxidation states from 0 to +3, make it a highly effective catalyst in a wide array of chemical transformations. beilstein-journals.orgnih.gov Copper complexes can catalyze numerous reactions, including selective oxidations, which are fundamental in organic synthesis. beilstein-journals.org

Copper-catalyzed oxidation reactions are crucial in organic chemistry, with molecular oxygen often serving as an ideal, environmentally benign oxidant. nih.govnih.govacs.org The ability of copper to readily cycle between its Cu(I) and Cu(II) oxidation states is central to its catalytic activity in aerobic oxidations. nih.govmdpi.com These processes are inspired by copper-dependent enzymes in nature that carry out vital oxygenase and oxidase transformations. nih.govacs.org

In synthetic chemistry, copper catalysts facilitate the selective oxidation of a wide range of organic molecules. acs.org This includes the oxidation of alcohols to carbonyl compounds, a foundational transformation in the synthesis of fine chemicals. acs.org Copper-based catalytic systems, sometimes in conjunction with co-catalysts like nitroxyl (B88944) radicals, have emerged as practical methods for these aerobic alcohol oxidations. acs.org The mechanism often involves the formation of a Cu(II)-alkoxide, followed by a two-electron oxidation process. acs.org

Furthermore, copper catalysts are employed in C-H activation and oxidative coupling reactions. acs.orgacs.org For example, catalytic amounts of a Cu(II) source can promote the oxidative coupling of arenes with nucleophiles like methanol (B129727) or pyridone under an oxygen atmosphere, proceeding through organo-Cu(III) intermediates. acs.org The versatility of copper catalysis allows for a broad scope of oxidative transformations, making it an indispensable tool for modern organic synthesis. beilstein-journals.orgnih.gov

Cross-Coupling Reactions (e.g., Ullmann Reaction)

The Ullmann reaction, a cornerstone of synthetic organic chemistry, involves the copper-catalyzed coupling of aryl halides to form biaryl compounds or to form carbon-heteroatom bonds. mappingignorance.orgresearchgate.netnih.gov The mechanism often involves copper species cycling between Cu(I) and Cu(III) oxidation states. nih.govmdpi.com While various copper sources and oxidants are employed to facilitate these transformations, nih.govacs.org extensive research has not revealed any documented use of this compound as either a primary copper source or as an oxidant for catalyst regeneration in Ullmann or related cross-coupling reactions.

Catalytic Activity in Nanoparticle Synthesis from Cupric Precursors

The synthesis of copper nanoparticles (CuNPs) is a field of intensive research due to their unique catalytic, optical, and antimicrobial properties. wikipedia.orgnih.gov These syntheses typically involve the chemical reduction of a copper salt precursor, such as cupric chloride or cupric sulfate (B86663), in the presence of reducing and capping agents. wikipedia.orgchemmethod.comscielo.br The resulting nanoparticles themselves exhibit significant catalytic activity in various chemical transformations. csu.edu.cnresearchgate.net However, based on available research, this compound is not mentioned as a precursor for CuNP synthesis, nor is there evidence of it possessing catalytic activity that influences the nanoparticle formation process itself.

Applications in Metallurgical Processes

This compound, and more broadly the combination of cupric and chlorate ions, plays a significant role as a powerful oxidizing system in modern hydrometallurgy and advanced manufacturing.

Role as an Oxidant in Leaching of Metal Ores (e.g., Chalcopyrite, Gold, Uranium)

In hydrometallurgical extraction, chlorates serve as potent oxidants in acidic chloride solutions, facilitating the dissolution of valuable metals from their ores. The active oxidizing agent is often chlorine, which is generated in situ from the reaction between chlorate and chloride ions. murdoch.edu.au

Chalcopyrite (CuFeS₂): The leaching of chalcopyrite, a primary and often refractory copper ore, is significantly enhanced in acidic chloride media using chlorate as an oxidant. murdoch.edu.aujournalssystem.com While cupric chloride itself is an effective lixiviant, mdpi.comresearchgate.net the addition of a chlorate, such as sodium chlorate, accelerates the dissolution process. researchgate.net Studies have demonstrated that this combination can achieve enhanced and linear leaching rates, making it a viable option for heap leaching processes that aim to recover copper from its primary sulfide (B99878) minerals. murdoch.edu.au

Gold (Au): Gold leaching in chloride systems requires a high oxidation-reduction potential (ORP) to dissolve the metal and form stable chloride complexes. The use of chlorates as oxidants can effectively achieve these high potentials. murdoch.edu.au Research on chloride-based leaching methods lists sodium chlorate as a viable oxidant source for dissolving gold from ores, including refractory types. researchgate.netgoogle.com One study highlighted the effectiveness of an acidic sodium chlorate solution for rapid and effective gold leaching at low temperatures from a desulfurized ore. researchgate.net

Uranium (U): The extraction of uranium from its ores frequently requires an oxidation step to convert the uranium from its insoluble tetravalent state (U⁴⁺) to the soluble hexavalent state (U⁶⁺). nih.goviaea.org Sodium chlorate is a commonly used chemical oxidant in this process, applicable in both acidic and alkaline leaching circuits. nih.goviaea.org In acid leaching, sodium chlorate is added to the sulfuric acid lixiviant to ensure the efficient oxidation and subsequent dissolution of uranium minerals. iaea.org Patents for in-situ leach mining also specify the use of sodium chlorate in the acidic leach solution to create the necessary oxidizing environment underground. google.com Research has also confirmed that the simultaneous heap leaching of copper, gold, and uranium can be accomplished using chlorate as the oxidant in a single chloride solution. murdoch.edu.aumurdoch.edu.au

Table 1: Role of Chlorate in Metal Ore Leaching

| Ore Mineral | Target Metal | Role of Chlorate | Leaching Conditions | Citation |

|---|---|---|---|---|

| Chalcopyrite | Copper | Oxidant in acidic chloride media | Ambient temperature, heap leach conditions | murdoch.edu.au |

| Gold Ore | Gold | Oxidant to achieve high redox potential | Acidic sodium chlorate solution, low temperature | murdoch.edu.auresearchgate.net |

| Uranium Ore | Uranium | Oxidizes U⁴⁺ to soluble U⁶⁺ | Acidic or alkaline circuits | nih.goviaea.orggoogle.com |

Advanced Etching Processes in Microelectronics

In the microelectronics industry, particularly in the manufacturing of printed circuit boards (PCBs), acidic cupric chloride is a preferred etchant for its precision, control, and cost-effectiveness. iconnect007.comresearchgate.net The etching process involves the reduction of active cupric ions (Cu²⁺) to cuprous ions (Cu⁺) as metallic copper is dissolved.

To maintain a consistent and efficient etch rate, the spent etchant must be continuously regenerated. This is an advanced process where the inactive cuprous ions are re-oxidized back to cupric ions. Sodium chlorate (NaClO₃) is one of the primary chemical oxidants used for this purpose, alongside hydrogen peroxide and chlorine gas. iconnect007.comallenpress.comgoogle.com The regeneration reaction using sodium chlorate in the presence of hydrochloric acid is as follows:

6CuCl + NaClO₃ + 6HCl → 6CuCl₂ + NaCl + 3H₂O

This regeneration step is critical for the continuous operation of the etching bath, reducing chemical waste and operational costs. iconnect007.com The process allows for the creation of very fine and reliable controlled copper features required for high-density interconnect (HDI) PCBs. allenpress.com The use of sodium chlorate in this system is valued for its effectiveness, though it does produce sodium chloride as a byproduct, which must be managed. iconnect007.comgoogle.com

Table 2: Regeneration Options for Cupric Chloride Etchant

| Regenerating Agent | Chemical Formula | Key Byproduct | Implementation Note | Citation |

|---|---|---|---|---|

| Hydrogen Peroxide | H₂O₂ | Water (H₂O) | Byproduct water can be used for specific gravity control. | iconnect007.comallenpress.com |

| Sodium Chlorate | NaClO₃ | Sodium Chloride (NaCl) | Effective oxidant; byproduct salt is generated. | iconnect007.comgoogle.com |

| Chlorine Gas | Cl₂ | None | Highly efficient but requires extensive safety measures. | iconnect007.comhackaday.com |

Theoretical and Computational Chemistry Studies of Cupric Chlorate Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, and how it will interact with other molecules.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Reaction Path Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular geometries, electronic properties like HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gaps, and to map out the energy landscapes of chemical reactions. ontosight.airesearchgate.net

For copper-containing molecules, DFT methods such as B3LYP, often paired with basis sets like 6-311G or LANL2DZ, have been shown to produce results for molecular geometry and vibrational frequencies that are significantly closer to experimental values than some traditional methods. rug.nl DFT calculations can optimize a molecule's geometry to find its most stable three-dimensional arrangement. mdpi.com For instance, studies on various copper complexes have successfully used DFT to calculate geometric parameters and assign vibrational spectra, showing good agreement with experimental X-ray diffraction and IR data. researchgate.net

The electronic properties derived from DFT, such as the HOMO-LUMO energy gap, provide insight into a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. nih.gov These computed properties, including dipole moments and electronegativities, can also serve as descriptors in machine learning models to predict reaction outcomes. ontosight.ai While specific DFT data for cupric chlorate (B79027) is scarce, the table below shows representative parameters that would be calculated, based on studies of similar copper oxide nanoclusters. diva-portal.org

Table 1: Representative DFT-Calculated Properties for a Model Copper Cluster

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartrees) | -6711.371 | Indicates relative stability of the structure. |

| Dipole Moment (Debye) | 2.335 | Measures the polarity of the molecule. |

| HOMO-LUMO Gap (eV) | 2.83 | Relates to chemical reactivity and electronic transitions. |

| Ionization Potential (eV) | 7.12 | Energy required to remove an electron. |

| Electron Affinity (eV) | 4.29 | Energy released when an electron is added. |

Data based on findings for model copper oxide clusters as reported in related literature. diva-portal.org

Valence Bond Theory and Analysis of Resonance Structures

Valence Bond Theory describes covalent bonding as the overlap of atomic orbitals. vedantu.com It is particularly useful for explaining the geometry and bonding in molecules and polyatomic ions, including the concept of resonance where the true structure of a molecule is a hybrid of several contributing Lewis structures. youtube.com

The chlorate ion (ClO₃⁻) is a key component of cupric chlorate. Its structure cannot be described by a single Lewis structure. Instead, it is represented as a resonance hybrid of multiple structures. vaia.combrainly.com According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the chlorate anion has a trigonal pyramidal shape due to the presence of three bonding pairs and one lone pair on the central chlorine atom. wikipedia.orgvaia.comyoutube.com

The resonance structures for the chlorate ion involve the delocalization of electrons across the chlorine-oxygen bonds. The most stable resonance structures are those that minimize formal charges. For the chlorate ion, three equivalent resonance structures are typically drawn, where one chlorine-oxygen bond is a double bond and the other two are single bonds. youtube.comvaia.com The formal charge on the doubly bonded oxygen is zero, while the singly bonded oxygens each carry a formal charge of -1, and the central chlorine atom has a formal charge of +2 in the octet-obeying structure, though models with an expanded octet on chlorine are often considered to be major contributors. vaia.comuri.edu The actual structure is an average of these contributors, with each Cl-O bond having a character intermediate between a single and a double bond. youtube.combrainly.com

Molecular Dynamics Simulations for Structural Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.combeilstein-journals.org By solving Newton's equations of motion, MD simulations can model the dynamic behavior of systems, providing insights into structural stability, conformational changes, and thermodynamic properties. nih.govnih.govtandfonline.com

In the context of a compound like this compound, MD simulations could be used to understand how the crystal lattice behaves at different temperatures or how the ions interact in an aqueous solution. For example, MD studies on copper-bound peptides have been used to assess structural stability by tracking metrics like the root-mean-square deviation (RMSD) of atomic positions over the course of the simulation. nih.gov A stable, low-fluctuation RMSD value over time indicates that the system has reached an equilibrium state. nih.govnih.gov

Table 2: Conceptual Data from a Molecular Dynamics Simulation

| Simulation Time (ns) | System Potential Energy (kJ/mol) | RMSD from Initial Structure (Å) | Status |

|---|---|---|---|

| 0 | -15,000 | 0.0 | Initial State |

| 50 | -18,500 | 1.2 | Equilibrating |

| 100 | -19,200 | 1.5 | Equilibrated |

| 150 | -19,250 | 1.5 | Stable Trajectory |

This table illustrates the type of data generated during an MD simulation to assess structural stability.

Prediction of Energetic Properties (e.g., Detonation Velocity, Detonation Pressure)

A key area of interest for compounds like this compound is their energetic properties. ontosight.aiacs.orgresearchgate.net Computational chemistry offers methods to predict key performance indicators such as detonation velocity (VOD) and detonation pressure without synthesizing the material. researchgate.net

Thermochemical codes like EXPLO5 are used to predict detonation parameters based on the chemical composition and density of an explosive. csir.co.zamatec-conferences.orgmdpi.combibliotekanauki.pl These programs use principles like the Chapman-Jouguet (C-J) detonation model and equations of state (e.g., Becker-Kistiakowsky-Wilson) to calculate the equilibrium composition of detonation products and the resulting energy release. csir.co.zamatec-conferences.orgbibliotekanauki.plmueller-instruments.de

Another approach involves empirical methods like the Kamlet-Jacobs equations. researchgate.netsciencemadness.orgaip.orgresearchgate.netscielo.br These equations use the explosive's density (ρ), the number of moles of gaseous products (N), the average molecular weight of the gases (M), and the heat of reaction (Q) to provide reliable estimates of VOD and pressure for many C-H-N-O explosives. aip.orgresearchgate.net

While data for pure this compound is lacking, studies on related energetic copper complexes, such as copper(II) perchlorate (B79767) polymers, provide insight into the performance that might be expected.

Table 3: Predicted Energetic Properties of a Related Copper Coordination Polymer

| Compound | Property | Predicted Value | Method |

|---|---|---|---|

| Copper(II) perchlorate with 4-amino-1,2,4-triazole (B31798) | Detonation Velocity | 9286 m/s | Calculation |

| Tetraamminecopper(II) perchlorate (TACP) | Detonation Velocity | 3230 m/s | EXPLO5 Code |

| Tetraamminecopper(II) perchlorate (TACP) | Detonation Heat | 4.32 kJ/g | EXPLO5 Code |

Data from studies on energetic copper perchlorate complexes, which are chemically similar to chlorates. researchgate.net

Modeling of Reaction Mechanisms and Kinetics